tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromoethynyl group, and a fluoroazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Bromoethynylation: The bromoethynyl group can be introduced through Sonogashira coupling reactions, where an alkyne is coupled with a bromoalkyne in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ethynyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethynyl and fluoroazetidine moieties, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to form cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition: Catalysts like copper(I) iodide or palladium(II) acetate can facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted ethynyl derivatives, oxidized or reduced forms of the compound, and cyclic adducts from cycloaddition reactions.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate is used as a building block in organic synthesis, enabling the construction of complex molecular architectures. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for the development of novel therapeutic agents targeting specific biological pathways.
Industry: The compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials. It is also used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The bromoethynyl and fluoroazetidine moieties can interact with biological macromolecules through covalent or non-covalent interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate
Comparison: tert-Butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluoroazetidine ring, which imparts distinct electronic and steric properties compared to its hydroxypyrrolidine and hydroxypiperidine analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
2088510-74-9 |
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Molecular Formula |
C10H13BrFNO2 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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